molecular formula C16H17NO3 B262643 Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate

Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate

Cat. No. B262643
M. Wt: 271.31 g/mol
InChI Key: FINQWLPEVUVDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MPB is a small molecule inhibitor that has been shown to target specific enzymes and receptors in the body, making it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate involves the inhibition of specific enzymes and receptors in the body. Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to bind to the active site of protein kinase C, preventing its activation and subsequent downstream signaling. Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in cell signaling and membrane trafficking. Additionally, Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to block the activity of histamine H1 receptors, which are involved in allergic reactions and inflammation.
Biochemical and Physiological Effects
Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to have several biochemical and physiological effects in the body. Inhibition of protein kinase C and phospholipase D can lead to decreased cell proliferation and migration, making Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate a potential candidate for cancer research. Inhibition of histamine H1 receptors can lead to decreased inflammation and allergic reactions, making Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate a potential candidate for anti-inflammatory and anti-allergy research.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate in lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the effects of inhibiting these targets on cellular processes. However, one limitation of using Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and safe results.

Future Directions

For research on Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate include further investigation into its potential applications in cancer, inflammation, and neurological disorders. Additionally, research on the safety and toxicity of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate is necessary to fully understand its potential as a drug candidate. Finally, further development of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate derivatives and analogs may lead to improved efficacy and specificity for certain targets.

Synthesis Methods

The synthesis of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate involves several steps, starting with the reaction of 2-furoic acid with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-2-furoic acid. This compound is then reduced to 4-aminobenzoyl-2-furoic acid, which is further reacted with propargyl bromide to form 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoic acid. Finally, this compound is esterified with methyl iodide to form the final product, methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate.

Scientific Research Applications

Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to have potential applications in a wide range of scientific research areas, including cancer, inflammation, and neurological disorders. Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to inhibit the activity of several enzymes and receptors, including protein kinase C, phospholipase D, and histamine H1 receptors. This makes it a promising candidate for drug development and research in these areas.

properties

Product Name

Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C16H17NO3/c1-3-10-17-11-14-8-9-15(20-14)12-4-6-13(7-5-12)16(18)19-2/h3-9,17H,1,10-11H2,2H3

InChI Key

FINQWLPEVUVDEV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C

Origin of Product

United States

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